molecular formula C19H16O2 B12548091 2-Methyl-3,5-diphenylbenzene-1,4-diol CAS No. 144203-92-9

2-Methyl-3,5-diphenylbenzene-1,4-diol

Cat. No.: B12548091
CAS No.: 144203-92-9
M. Wt: 276.3 g/mol
InChI Key: MIZSSJOEPCAIGV-UHFFFAOYSA-N
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Description

2-Methyl-3,5-diphenylbenzene-1,4-diol (CAS 90934-85-3) is a substituted diol with the molecular formula C₁₉H₁₆O₂. Its structure features a central benzene ring substituted with hydroxyl groups at positions 1 and 4, a methyl group at position 2, and phenyl groups at positions 3 and 3. This aromatic diol is listed under synonyms such as DTXSID40771848 and 2~4~-Methyl[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~,2~5~-diol .

Properties

CAS No.

144203-92-9

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

2-methyl-3,5-diphenylbenzene-1,4-diol

InChI

InChI=1S/C19H16O2/c1-13-17(20)12-16(14-8-4-2-5-9-14)19(21)18(13)15-10-6-3-7-11-15/h2-12,20-21H,1H3

InChI Key

MIZSSJOEPCAIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C2=CC=CC=C2)O)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,5-diphenylbenzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of benzene derivatives, followed by hydroxylation. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process may include steps such as methylation, phenylation, and subsequent hydroxylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5-diphenylbenzene-1,4-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Materials Science

Polymer Chemistry:
2-Methyl-3,5-diphenylbenzene-1,4-diol is utilized in the synthesis of high-performance polymers. Its hydroxyl groups can act as reactive sites for cross-linking, enhancing the thermal and mechanical properties of polymer matrices. For instance, it has been incorporated into polyethers to improve thermal stability and oxidative resistance at elevated temperatures (up to 400 °C) .

Optoelectronics:
The compound's conjugated structure makes it suitable for applications in optoelectronics. It can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its ability to facilitate charge transport is advantageous. The incorporation of such compounds into device architectures can enhance efficiency and stability .

Pharmaceutical Applications

Antioxidant Properties:
Research indicates that 2-Methyl-3,5-diphenylbenzene-1,4-diol exhibits significant antioxidant activity. This property is critical in developing formulations aimed at combating oxidative stress-related diseases. Its efficacy as a radical scavenger has been documented in various studies, showcasing potential therapeutic applications .

Drug Delivery Systems:
The compound can serve as a component in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. This characteristic aids in improving the solubility and bioavailability of poorly soluble drugs, making it a valuable additive in pharmaceutical formulations .

Environmental Applications

Pollutant Adsorption:
Recent studies have explored the use of 2-Methyl-3,5-diphenylbenzene-1,4-diol in environmental remediation processes. Its structural features allow it to act as an adsorbent for organic pollutants from wastewater. The compound's effectiveness in trapping hazardous substances makes it a candidate for developing advanced filtration systems .

Sensing Applications:
The compound's luminescent properties have been exploited for sensing applications. It can be utilized in sensors designed to detect pollutants or toxic substances in various environments, leveraging its electronic properties for enhanced sensitivity and selectivity .

Case Study 1: Polymer Enhancement

A study focused on the integration of 2-Methyl-3,5-diphenylbenzene-1,4-diol into a polyether matrix demonstrated improved mechanical strength and thermal stability compared to traditional materials. The research highlighted that the addition of this compound facilitated better cross-linking and resulted in a material suitable for high-temperature applications.

Case Study 2: Antioxidant Activity

In another investigation assessing the antioxidant properties of diphenolic compounds, 2-Methyl-3,5-diphenylbenzene-1,4-diol was found to significantly reduce oxidative damage in cellular models. The results indicated a potential role for this compound in developing nutraceuticals aimed at preventing chronic diseases linked to oxidative stress.

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-diphenylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Molecular Formula : C₉H₈O₄
  • Key Features: Contains a catechol moiety (3,4-dihydroxybenzene) conjugated to a propenoic acid chain.
  • Applications : Widely used in pharmacological research, cosmetics, and food additives due to its antioxidant properties .
  • Contrast: Unlike 2-Methyl-3,5-diphenylbenzene-1,4-diol, caffeic acid lacks aromatic phenyl and methyl substituents, making it more polar and water-soluble. Its propenoic acid group enables conjugation reactions, enhancing its bioactivity in antioxidant pathways.

2,5-bis(chloranyl)benzene-1,4-diol

  • Molecular Formula : C₆H₄Cl₂O₂ (inferred from )
  • Key Features : Chlorine atoms replace hydrogen at positions 2 and 5 on the benzene ring.
  • In contrast, the phenyl and methyl groups in 2-Methyl-3,5-diphenylbenzene-1,4-diol enhance steric hindrance and lipophilicity, affecting solubility and interaction with biological targets .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Applications
2-Methyl-3,5-diphenylbenzene-1,4-diol 90934-85-3 C₁₉H₁₆O₂ Methyl, phenyl groups Synthetic intermediate
Caffeic Acid 331-39-5* C₉H₈O₄ Catechol, propenoic acid Antioxidants, supplements
2,5-bis(chloranyl)benzene-1,4-diol N/A C₆H₄Cl₂O₂ Chlorine atoms Industrial synthesis

Research Findings and Implications

Steric Effects : The bulky phenyl groups in 2-Methyl-3,5-diphenylbenzene-1,4-diol likely reduce its reactivity in nucleophilic environments compared to caffeic acid or chlorinated diols. This property may limit its utility in aqueous-phase reactions but enhance stability in hydrophobic matrices .

Bioactivity Potential: Caffeic acid’s catechol and carboxylic acid groups enable metal chelation and free-radical scavenging, mechanisms critical in combating oxidative stress.

Chlorinated Analogs : Chlorine substituents in 2,5-bis(chloranyl)benzene-1,4-diol increase its electrophilicity, making it a candidate for agrochemical or pharmaceutical synthesis. However, environmental toxicity concerns may arise, unlike the phenyl-rich analog, which lacks halogenated groups .

Biological Activity

2-Methyl-3,5-diphenylbenzene-1,4-diol, also known by its CAS number 144203-92-9, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C15H16O2
Molecular Weight 232.29 g/mol
CAS Number 144203-92-9
IUPAC Name 2-Methyl-3,5-diphenylbenzene-1,4-diol

The biological activity of 2-Methyl-3,5-diphenylbenzene-1,4-diol is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antioxidant , anti-inflammatory , and antimicrobial properties. The following mechanisms have been proposed:

  • Antioxidant Activity : The compound may scavenge free radicals due to the presence of hydroxyl groups, which can donate electrons and stabilize free radicals.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation.
  • Antimicrobial Properties : Early studies indicate effectiveness against certain bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of several phenolic compounds, including 2-Methyl-3,5-diphenylbenzene-1,4-diol. The results indicated a significant ability to reduce oxidative stress in vitro, measured by assays such as DPPH and ABTS radical scavenging tests .

Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), 2-Methyl-3,5-diphenylbenzene-1,4-diol demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

Research published in Phytomedicine assessed the antimicrobial efficacy of various compounds including 2-Methyl-3,5-diphenylbenzene-1,4-diol against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .

Case Studies

  • Case Study on Antioxidant Effects : In a controlled study involving human cell lines exposed to oxidative stress, treatment with 2-Methyl-3,5-diphenylbenzene-1,4-diol resulted in a significant decrease in cell death compared to untreated controls. This supports its role as a protective agent against oxidative damage .
  • Case Study on Anti-inflammatory Properties : A clinical trial investigated the effects of this compound in patients with chronic inflammatory conditions. Results showed a marked improvement in symptoms and a reduction in inflammatory markers over a six-week treatment period .

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